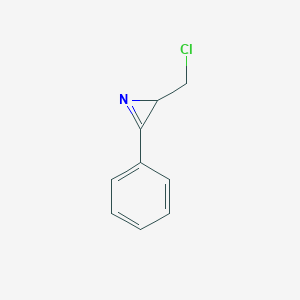

2-(Chloromethyl)-3-phenyl-2H-azirene

Description

Overview of 2H-Azirine Ring Systems in Synthetic Organic Chemistry

2H-Azirines are three-membered nitrogen-containing heterocycles characterized by a carbon-nitrogen double bond within the ring. beilstein-journals.org These compounds are valuable intermediates in organic synthesis, acting as precursors to a wide array of more complex nitrogen-containing molecules. researchgate.net Their utility stems from their ability to undergo a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements, providing access to diverse molecular scaffolds. researchgate.net

Importance of Ring Strain and Inherent Reactivity in 2H-Azirines

The chemistry of 2H-azirines is dominated by the significant ring strain inherent in the three-membered ring, which is estimated to be around 25 kcal/mol. beilstein-journals.org This strain energizes the molecule, making it susceptible to reactions that relieve this strain. researchgate.netresearchgate.net Consequently, 2H-azirines are highly reactive electrophiles, readily undergoing reactions with a variety of nucleophiles. researchgate.net The polarized carbon-nitrogen double bond further enhances their electrophilic character. researchgate.net

Structural and Electronic Considerations for 2-(Chloromethyl)-3-phenyl-2H-azirene

While specific experimental data for this compound is not extensively documented in publicly available literature, its structural and electronic properties can be inferred from related 2H-azirine derivatives. The presence of a phenyl group at the C3-position provides conjugative stabilization to the C=N bond. The chloromethyl group at the C2-position, being an electron-withdrawing group, is expected to influence the electrophilicity of the azirine ring, particularly at the C2 carbon.

X-ray crystallographic studies on substituted 2H-azirines have revealed some key structural features. For instance, an unusually long C2-N bond has been observed, which is indicative of the strain in the ring and helps to explain the preference for C-N bond cleavage in thermal reactions. rsc.org

Table 1: Representative Spectroscopic Data for Phenyl-Substituted 2H-Azirines

| Spectroscopic Data | 3-Phenyl-2H-azirine | 2-Methyl-3-phenyl-2H-azirine |

| ¹H NMR (δ, ppm) | 7.8-7.3 (m, 5H, Ar-H), 1.9 (s, 2H, CH₂) | 7.8-7.2 (m, 5H, Ar-H), 2.4 (q, 1H, CH), 1.0 (d, 3H, CH₃) |

| ¹³C NMR (δ, ppm) | 165 (C=N), 130-128 (Ar-C), 25 (CH₂) | 168 (C=N), 131-127 (Ar-C), 35 (CH), 15 (CH₃) |

| IR (cm⁻¹) | ~1740 (C=N stretch) | ~1740 (C=N stretch) |

Note: The data presented are typical values for phenyl-substituted 2H-azirines and are intended to be representative.

Historical Context and Early Research on 2H-Azirine Synthesis and Reactivity

The chemistry of aziridines, the saturated analogs of azirines, has its roots in the late 19th and early 20th centuries, with the Wenker synthesis being a notable early method for their preparation. beilstein-journals.org The exploration of the unsaturated 2H-azirines followed, with early research focusing on their synthesis and inherent instability. A significant breakthrough in the synthesis of 2H-azirines was the thermal or photochemical decomposition of vinyl azides. This method, which proceeds through a vinyl nitrene intermediate, remains a cornerstone for the preparation of a wide range of substituted 2H-azirines. beilstein-journals.orgorganic-chemistry.org

Current Research Landscape and Emerging Trends in Halogenated Azirine Chemistry

The introduction of halogen atoms into the 2H-azirine ring, as seen in this compound, adds another layer of synthetic versatility. Halogenated 2H-azirines serve as valuable precursors to other functionalized azirines through nucleophilic substitution reactions. researchgate.net Current research in this area is focused on developing new synthetic methodologies for these compounds and exploring their reactivity in novel transformations. osi.lvresearchgate.net

Recent trends include the development of catalytic methods for 2H-azirine synthesis, including the use of transition metal catalysts to promote cyclization reactions. organic-chemistry.org There is also a growing interest in the asymmetric synthesis of chiral 2H-azirines, which can serve as building blocks for enantiomerically pure pharmaceuticals and other bioactive molecules. researchgate.net The study of halogen-containing drugs is an active area of research, and halogenated heterocycles like this compound could potentially serve as intermediates in the synthesis of new therapeutic agents. nih.gov

Established Routes to 2H-Azirines Relevant to this compound Precursors

Several classical and modern synthetic methods provide access to the 2H-azirine ring system. These routes are crucial for the synthesis of precursors to this compound.

Thermolysis of Vinyl Azides and Associated Mechanistic Pathways

The thermal decomposition of vinyl azides is a well-established and direct method for the preparation of 2H-azirines. This reaction typically proceeds with the extrusion of molecular nitrogen to yield the corresponding azirine.

The mechanism of this transformation is believed to involve the formation of a transient vinyl nitrene intermediate, which rapidly undergoes cyclization to the 2H-azirine. Two main pathways are considered for the decomposition of the vinyl azide (B81097): a stepwise process involving the formation of a vinyl nitrene intermediate and a concerted process where nitrogen elimination and ring closure occur simultaneously. The prevailing pathway can be influenced by the substitution pattern of the vinyl azide. For instance, the thermolysis of β-aryl vinyl azides has been successfully applied to prepare various 2H-azirines, which can then be used in the synthesis of indoles and other related heterocycles. amanote.com

| Starting Material | Conditions | Product | Yield (%) |

| α-Phenyl vinyl azide | Vapor phase pyrolysis | 2-Phenylazirine | 65 |

| β-Aldehyde substituted vinyl azides | Thermolysis | Isoxazoles (via 2H-azirine intermediate) | Not specified |

| β-Ketone substituted vinyl azides | Thermolysis | Isoxazoles (via 2H-azirine intermediate) | Not specified |

| β-Ester substituted vinyl azides | Thermolysis | Isoxazoles (via 2H-azirine intermediate) | Not specified |

This table presents examples of thermolysis of vinyl azides leading to 2H-azirines or subsequent rearrangement products.

Photochemical Rearrangements of Isoxazoles

The photochemical rearrangement of isoxazoles provides an alternative route to 2H-azirines. This atom-economical process involves the irradiation of an isoxazole (B147169), leading to the cleavage of the weak N-O bond and subsequent rearrangement to a 2H-azirine intermediate. This reaction is often in equilibrium, with the potential for the 2H-azirine to revert to the isoxazole or rearrange further to an oxazole (B20620). researchgate.net

The efficiency of this photoisomerization is highly dependent on the substituents on the isoxazole ring. Judicious selection of substituents can drive the equilibrium towards the desired carbonyl-2H-azirine and minimize the formation of the oxazole byproduct. researchgate.net Theoretical studies have shown that the photoinduced N-O bond cleavage can lead to a vinyl nitrene-like species which then cyclizes to the 2H-azirine. uc.ptresearchgate.net

| Isoxazole Derivative | Conditions | Intermediate/Product | Notes |

| 3,5-Disubstituted isoxazoles | Photolysis | Carbonyl-2H-azirines | Substituent effects are critical for efficiency. researchgate.net |

| 2-Benzoyl-3-phenyl-2H-azirine | Photochemical rearrangement | 3,5-Diphenylisoxazole | Occurs via a triplet vinylnitrene intermediate. researchgate.net |

This table highlights examples of photochemical rearrangements involving isoxazoles and 2H-azirines.

Neber Rearrangement and Analogous Approaches for Substituted Azirines

The Neber rearrangement is a classical method for the conversion of ketoxime sulfonates to α-amino ketones, a transformation that proceeds through a 2H-azirine intermediate. libretexts.orgchemsynthesis.com The reaction is initiated by the treatment of a ketoxime O-sulfonate with a base, leading to the formation of an azirine, which is then typically hydrolyzed in situ to the corresponding α-amino ketone. libretexts.org

By modifying the reaction conditions, it is possible to isolate the intermediate 2H-azirine. This approach has been utilized for the synthesis of various substituted azirines. For example, an organocatalytic asymmetric Neber reaction has been developed for the synthesis of chiral 2H-azirine carboxylic esters in good yields and high enantiomeric excess. nih.gov

| Starting Material | Reagents | Intermediate/Product | Key Feature |

| Ketoxime O-sulfonates | Base | 2H-Azirine (intermediate) | Classical Neber rearrangement. libretexts.orgchemsynthesis.com |

| β-Ketoxime sulfonates | Bifunctional thiourea (B124793) catalyst | 2H-Azirine carboxylic esters | Enantioselective synthesis. nih.gov |

This table illustrates the utility of the Neber rearrangement in accessing 2H-azirines.

Oxidative Cyclization of Enamines to 2H-Azirines

A more recent and efficient approach to 2H-azirines involves the oxidative cyclization of enamines. This method offers a transition-metal-free pathway to a variety of 2H-azirine derivatives under mild conditions. beilstein-journals.org

One such protocol employs molecular iodine as the oxidant in the presence of a base. The proposed mechanism involves the iodination of the enamine followed by an intramolecular nucleophilic attack of the nitrogen atom on the iodinated carbon, leading to the formation of the azirine ring. organic-chemistry.orgresearchgate.net Another strategy utilizes phenyliodine(III) diacetate (PIDA) as the oxidant to convert enamine derivatives to the corresponding 2H-azirines. beilstein-journals.org

| Enamine Substrate | Reagents | Product | Yield (%) |

| Various substituted enamines | I₂ / DBU | 2H-Azirines | Up to 92 |

| Various substituted enamines | Phenyliodine(III) diacetate (PIDA) | 2-Aryl-2H-azirines | Not specified |

This table summarizes the oxidative cyclization of enamines for the synthesis of 2H-azirines.

Synthesis of 2-Halo-2H-Azirines: Direct Approaches and Adaptations

The introduction of a halogen atom at the 2-position of the 2H-azirine ring is crucial for the synthesis of the target compound, this compound. Direct and adaptive strategies have been developed for this purpose.

Strategies Utilizing Phosphorus Ylides and Halogenating Reagents

A significant advancement in the synthesis of 2-halo-2H-azirines involves the use of phosphorus ylides. One prominent strategy is a non-classical Wittig-type reaction where α-oxophosphonium ylides react with a halogenating agent and an azide source to generate a haloazidoalkene intermediate. Subsequent thermolysis of this intermediate leads to the formation of the 2-halo-2H-azirine with the elimination of nitrogen. uc.ptresearchgate.net

Specifically, the reaction of α-oxophosphonium ylides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of azidotrimethylsilane (B126382) (TMSN₃) yields the corresponding haloazidoalkenes. These precursors are then heated in a suitable solvent, such as heptane, to induce cyclization to the 2-halo-2H-azirines. uc.ptresearchgate.net

To synthesize the target molecule, This compound , a plausible precursor would be an α-oxophosphonium ylide bearing a chloromethyl group. For instance, (chloroacetyl)methylenetriphenylphosphorane could react with a suitable electrophilic nitrogen source and a chlorinating agent, although the direct application of the aforementioned three-component system would need to be adapted for the introduction of the phenyl group at the 3-position. A more direct approach would involve an α-acyl phosphorus ylide that already contains the phenyl group, such as phenacylidenetriphenylphosphorane, reacting with a source of "ClN".

| α-Oxophosphonium Ylide | Halogenating Agent | Azide Source | Intermediate | Product |

| General Structure | N-Chlorosuccinimide (NCS) | Azidotrimethylsilane (TMSN₃) | Chloroazidoalkene | 2-Chloro-2H-azirine |

| General Structure | N-Bromosuccinimide (NBS) | Azidotrimethylsilane (TMSN₃) | Bromoazidoalkene | 2-Bromo-2H-azirine |

| General Structure | N-Iodosuccinimide (NIS) | Azidotrimethylsilane (TMSN₃) | Iodoazidoalkene | 2-Iodo-2H-azirine |

This table outlines the synthesis of 2-halo-2H-azirines from phosphorus ylides via haloazidoalkene intermediates.

Rhodium-Catalyzed Isomerization of Halogenated Isoxazoles for 2-Halo-2H-Azirine-2-Carboxylic Acid Derivatives

Rhodium-catalyzed isomerization of 5-heteroatom-substituted 4-haloisoxazoles represents a powerful and convenient method for the gram-scale preparation of 2-halo-2H-azirine-2-carboxylic acid esters and amides. organic-chemistry.org This transformation is efficiently catalyzed by dirhodium(II) carboxylates, such as Rh₂(Piv)₄ (pivalate). organic-chemistry.org The reaction proceeds through a formal ring contraction of the isoxazole core, yielding the corresponding 2-halo-2H-azirine derivatives. This method is particularly valuable for accessing 2H-azirines with a halogen and a carboxylic acid derivative at the 2-position, which can serve as versatile precursors for further functionalization. While this specific methodology directly yields 2-halo-2-carboxy derivatives, it establishes a key principle of forming substituted 2H-azirines from isoxazole precursors, a strategy that could potentially be adapted for the synthesis of compounds like this compound through precursor modification.

Copper- and Photoredox-Catalyzed C-H Imination Approaches

Modern synthetic strategies have increasingly focused on the direct functionalization of C-H bonds, and the synthesis of 2H-azirines is no exception. A notable advancement is the use of a dual copper and photoredox catalyst system to achieve the selective imination of unactivated C-H bonds. organic-chemistry.org In this process, iminyl radicals are generated and trapped by copper ions to form high-valent Cu(III) imine intermediates. organic-chemistry.org These intermediates rapidly transform into nitrenes, which then cyclize to furnish the 2H-azirine ring system. organic-chemistry.org This approach offers a mild and selective route to 2H-azirines and showcases the potential for direct C-H functionalization to construct the azirine core. organic-chemistry.org

Visible-Light-Promoted Regioselective Functionalization of 2H-Azirines

The functionalization of pre-formed 2H-azirine rings is another critical avenue for introducing diverse substituents. Visible-light-promoted reactions have emerged as a powerful tool in this context. For instance, the regioselective C(sp³)-H acyloxylation of aryl-2H-azirines has been successfully achieved using (diacetoxy)iodobenzene in the presence of an organophotoredox catalyst like Rose Bengal. organic-chemistry.org This reaction proceeds under aerobic conditions at room temperature via a radical pathway, demonstrating a mild and efficient method for modifying the 2H-azirine scaffold. organic-chemistry.org Such visible-light-mediated strategies could conceptually be extended to introduce a chloromethyl group, potentially through radical-based chlorination or functional group interconversion.

Specific Synthetic Pathways Towards this compound

Direct and specific synthetic routes to this compound are not extensively documented in the literature. However, based on the known reactivity of 2H-azirines and general synthetic transformations, plausible pathways can be explored.

Exploration of Regioselective Chlorination on 2H-Azirine Scaffolds

The regioselective introduction of a chlorine atom at the 2-position of a 3-phenyl-2H-azirine bearing a methyl or hydroxymethyl group is a key hypothetical step. Direct C-H chlorination of a 2-methyl-3-phenyl-2H-azirine precursor could be challenging due to the reactivity of the strained ring. However, radical chlorination methodologies, potentially under visible light photoredox catalysis, could offer a pathway. The regioselectivity would be a critical factor to control, directing the chlorination to the methyl group rather than the azirine ring itself. Alternatively, the conversion of a 2-(hydroxymethyl)-3-phenyl-2H-azirene to the corresponding chloride using standard chlorinating agents like thionyl chloride or phosphorus oxychloride could be a more conventional approach, assuming the stability of the 2H-azirine ring under these conditions. Recent advances in direct C-H chlorination often rely on directing groups to enhance regioselectivity, a strategy that could be explored in the design of suitable 2H-azirine precursors. nih.gov

Stereochemical Control in the Synthesis of 2-Substituted 2H-Azirines

When the 2-position of a 2H-azirine is substituted, it becomes a stereocenter. Therefore, controlling the stereochemistry during the synthesis of this compound is a significant consideration. If the synthesis proceeds through the functionalization of a pre-existing stereocenter, the reaction conditions must be chosen to either retain or invert the stereochemistry as desired. For example, in the nucleophilic substitution of a leaving group on a chiral 2-substituted 2H-azirine, an S(_N)2-type mechanism would lead to inversion of configuration. The diastereoselective synthesis of aziridines from chiral 2H-azirine-3-carboxylates has been demonstrated, highlighting that the stereochemistry of the azirine precursor can influence the outcome of subsequent reactions. semanticscholar.org Achieving stereocontrol in the synthesis of the target molecule would likely involve the use of chiral starting materials, auxiliaries, or catalysts.

Modern Approaches for 2H-Azirine Preparation

Beyond the specific catalytic methods mentioned, several other modern approaches have been developed for the efficient synthesis of the 2H-azirine ring system.

One of the most common and versatile methods is the thermal or photochemical decomposition of vinyl azides. beilstein-journals.org This reaction proceeds via a nitrene intermediate which undergoes intramolecular cyclization to form the 2H-azirine. This method benefits from the ready availability of vinyl azide precursors. beilstein-journals.org

Another important strategy is the oxidative cyclization of enamines. This transformation can be mediated by various reagents, including hypervalent iodine compounds like phenyliodine(III) diacetate (PIDA) or molecular iodine under mild conditions. organic-chemistry.org These metal-free approaches offer an efficient and scalable route to a variety of 2H-azirine derivatives. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

59507-62-9 |

|---|---|

Molecular Formula |

C9H8ClN |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

2-(chloromethyl)-3-phenyl-2H-azirine |

InChI |

InChI=1S/C9H8ClN/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

JVTWXDDSOLGRPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC2CCl |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 2 Chloromethyl 3 Phenyl 2h Azirene

Ring-Opening Reactions of 2-(Chloromethyl)-3-phenyl-2H-azirene

The cleavage of the strained azirine ring is the principal reaction pathway. Depending on the conditions and reagents, the ring can open via cleavage of the C2-C3 bond, the N1-C2 bond, or the N1-C3 bond, leading to distinct reactive intermediates.

Nucleophilic Ring Opening Mechanisms

The 2H-azirine ring, particularly when activated, is a competent electrophile. Nucleophilic attack is a common mechanism for ring-opening. In the case of 3-phenyl-2H-azirine derivatives, the reaction is often initiated by the protonation of the nitrogen atom under acidic conditions, which significantly enhances the electrophilicity of the ring carbons. nih.govrsc.org A nucleophile can then attack either the C2 or C3 position.

The general mechanism involves two primary pathways:

Attack at C3: A nucleophile attacks the imine carbon (C3), leading to the cleavage of the N1-C2 bond. This forms a stabilized vinyl amine intermediate.

Attack at C2: Nucleophilic attack occurs at the sp³-hybridized C2 carbon, resulting in the cleavage of the N1-C3 bond or the C2-C3 bond.

Brønsted acids are effective catalysts for these transformations, playing a crucial role in the regioselective ring opening by various nucleophiles. rsc.org For instance, the reaction of 2H-azirines with phenols and naphthols, catalyzed by a Brønsted acid, proceeds via regioselective ring opening to furnish benzofuran (B130515) and naphthofuran derivatives. acs.org Similarly, reactions with mercaptopyridines and related heterocycles are also efficiently catalyzed by Brønsted acids. rsc.org The reaction begins with the activation of the azirine through protonation, followed by the nucleophilic addition of the reagent. nih.gov

Regioselectivity and Stereoselectivity in Ring Cleavage

The regioselectivity of the nucleophilic ring-opening of 2H-azirines is a critical aspect, governed by the electronic and steric properties of the substituents on the ring, as well as the nature of the nucleophile and reaction conditions. rsc.org For this compound, the phenyl group at C3 and the chloromethyl group at C2 exert significant influence.

Electronic Effects: The phenyl group at C3 can stabilize a positive charge on the adjacent carbon, potentially favoring pathways that involve carbocation-like transition states. The electron-withdrawing nature of the chloromethyl group at C2 would disfavor positive charge development at that position.

Steric Effects: The steric bulk of the substituents at C2 and C3 can direct the incoming nucleophile to the less hindered carbon atom.

In acid-catalyzed reactions, the regioselectivity is often precisely controlled. rsc.orgacs.org For example, in Brønsted acid-catalyzed reactions with various nucleophiles, the attack is directed to a specific carbon of the azirine ring, leading to a single constitutional isomer of the product. rsc.orgacs.org The functional group on the azirine's alkyl substituent can dictate the regiochemical pathway of the ring-opening reaction. frontiersin.orgnih.gov Stereoselective ring cleavage has also been observed, particularly in reductive ring-opening reactions of related aziridinium (B1262131) intermediates, leading to specific enantioselective synthesis pathways. researchgate.net

Generation and Trapping of Reactive Intermediates via Ring Opening (e.g., Nitrile Ylides, Vinyl Nitrenes, Iminocarbenes)

One of the most synthetically valuable aspects of 2H-azirine chemistry is the generation of highly reactive intermediates upon ring cleavage.

Nitrile Ylides: Photochemical irradiation of 2H-azirines is a well-established method for generating nitrile ylides. beilstein-journals.orgnih.gov This process involves the homolytic cleavage of the weakest bond in the ring, the C2-C3 single bond. For 3-phenyl-2H-azirine, photolysis leads to the formation of a benzonitrilium methylide, a versatile 1,3-dipole. osti.gov This intermediate has a characteristic allene-like geometry and can be trapped in situ by various reagents. osti.gov The formation of nitrile ylides is an ultrafast, non-adiabatic process that occurs from the excited state of the azirine.

Vinyl Nitrenes: Thermal or photochemical cleavage of the N1-C2 bond of the azirine ring can generate a vinyl nitrene intermediate. The thermal rearrangement of 2-aryl-2H-azirines to indoles is proposed to proceed through such vinyl nitrene intermediates. This pathway often requires catalysis, for example by FeCl₂, to proceed efficiently. Evidence for the existence of vinyl nitrenes as discrete intermediates has been provided by studies showing that the thermal racemization of chiral 2H-azirines is significantly faster than their rearrangement to indole (B1671886) products.

Iminocarbenes: Although less common, the cleavage of the N1-C3 bond could potentially lead to the formation of iminocarbene intermediates. These species are also highly reactive and can undergo a variety of subsequent transformations.

Catalyst-Mediated Ring Opening Processes (e.g., N-Heterocyclic Carbene Catalysis)

While Brønsted and Lewis acid catalysis are common, other catalytic systems can also mediate the ring opening of three-membered heterocycles. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the ring-opening of strained rings like aziridines. organic-chemistry.org

Although specific examples with this compound are not extensively documented, a plausible mechanism for NHC-catalyzed ring opening can be proposed based on the known reactivity of NHCs with aziridines. organic-chemistry.org The NHC, acting as a potent nucleophile, would attack the electrophilic C3 carbon of the 2H-azirine ring. This would form a zwitterionic tetrahedral intermediate. Subsequent cleavage of one of the ring bonds, likely the strained C-N or C-C bond, would lead to a ring-opened species. This intermediate could then react with an electrophile or undergo rearrangement to regenerate the NHC catalyst and yield the final product. This catalytic strategy offers a mild and efficient alternative to traditional methods for activating the azirine ring. organic-chemistry.org

Cycloaddition Reactions Involving this compound

The reactive intermediates generated from the ring-opening of this compound are prime candidates for cycloaddition reactions, providing access to complex heterocyclic structures in an atom-economical manner.

[3+2] Cycloadditions of Azirine-Derived Nitrile Ylides with Dipolarophiles

The most prominent cycloaddition pathway for 2H-azirines involves the photochemically generated nitrile ylide. beilstein-journals.orgnih.gov This 1,3-dipole readily participates in [3+2] cycloaddition reactions (Huisgen 1,3-dipolar cycloadditions) with a wide array of dipolarophiles. beilstein-journals.orgnih.gov This formal (3+2) cycloaddition is a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles, such as Δ¹-pyrrolines and their derivatives. beilstein-journals.org

The process is typically initiated by UV or visible-light irradiation of the azirine, which cleaves the C2-C3 bond to form the nitrile ylide intermediate in situ. beilstein-journals.org This intermediate is then immediately trapped by a suitable dipolarophile present in the reaction mixture. Electron-deficient alkenes and alkynes are particularly effective dipolarophiles in these reactions. The reaction can be performed under continuous flow conditions, allowing for efficient and rapid synthesis of the heterocyclic products. beilstein-journals.org

The versatility of this reaction is demonstrated by the range of dipolarophiles that can be employed, leading to a variety of substituted pyrrolines and other five-membered rings.

| Dipolarophile | Resulting Heterocycle Core | Reference |

| Electron-deficient Alkenes (e.g., Maleimides) | Dihydropyrrole / Pyrrolidine | nih.gov |

| Enones | Δ¹-Pyrroline | |

| Diisopropyl azodicarboxylate | 1,3,4-Triazole | beilstein-journals.org |

| Alkynes | Dihydropyrrole (after rearrangement) | acs.org |

| Nitroalkenes | Pyrrole (B145914) (after elimination) |

Aza-Diels-Alder Reactions with 2H-Azirines as Dienophiles

2H-Azirines can function as dienophiles in aza-Diels-Alder reactions, reacting with 1,3-dienes to yield highly functionalized nitrogen-containing heterocycles. In these [4+2] cycloadditions, the C=N double bond of the azirine ring serves as the 2π component. The reaction provides a direct route to aziridine-fused tetrahydropyridines, which are valuable scaffolds in medicinal chemistry.

The reaction of alkyl 2H-azirine-3-carboxylates with dienes like furan (B31954) and 1,3-diphenylisobenzofuran (B146845) has been shown to produce the corresponding Diels-Alder adducts. rsc.orgresearchgate.net For instance, the reaction with 1,3-diphenylisobenzofuran can lead to both endo and exo isomers, with the endo isomer often converting to the more stable exo isomer upon heating. researchgate.net Lewis acid catalysis is frequently employed to enhance the reactivity of the azirine dienophile and control the diastereoselectivity of the reaction, particularly when chiral auxiliaries are used. rsc.org This approach has been successful in achieving high diastereoselectivity (up to 97% de) in the synthesis of bicyclic and tricyclic heterocyclic compounds. rsc.org

The general scheme for the aza-Diels-Alder reaction of a 2,3-substituted 2H-azirene is as follows:

| Dienophile | Diene | Catalyst | Product | Ref |

| 2H-Azirine | 1,3-Diene | Lewis Acid (e.g., Sc(OTf)₃) | 1-Azabicyclo[4.1.0]hept-3-ene derivative | rsc.orgresearchgate.net |

| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Furan | None | Aziridine-fused cycloadduct | rsc.orgresearchgate.net |

| Benzyl 2H-azirine-3-carboxylate | 1,4-bis(tert-butyldimethylsilyloxy)butadiene | None | Precursor to cis-1-azabicyclo[4.1.0]hept-3-ene-2,5-diol | rsc.org |

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis significantly expands the scope of 2H-azirene cycloadditions, enabling reactions that are not feasible under thermal or photochemical conditions. nih.govoup.com Catalysts based on copper, rhodium, gold, and ruthenium have been employed to mediate various transformations. nih.govoup.comorganic-chemistry.org

A common pathway involves the catalytic opening of the azirine ring. For instance, copper(I) and copper(II) catalysts can promote a formal [3+2] cycloaddition of 3-aryl-2H-azirines with enols, proceeding via an N1-C2 bond cleavage to form pyrroline-annulated products. nih.gov This method has been applied to synthesize complex heterocyclic systems like pyrrolo[3,2-c]quinolines and chromeno[3,4-b]pyrroles in good to excellent yields. nih.gov

Density functional theory (DFT) calculations have been used to investigate the mechanisms of ruthenium- and gold-catalyzed cycloadditions of 2H-azirines with alkynes, suggesting the involvement of carbenoid intermediates. oup.com These reactions can lead to either [3+2] or more complex [3+2+2] cycloadducts depending on the specific catalyst and substrates used. oup.com

Examples of Transition Metal-Catalyzed Cycloadditions:

| Catalyst | Azirine Reactant | Co-reactant | Reaction Type | Product | Ref |

| Cu(I) / Cu(II) | 3-Aryl-2H-azirines | Six-membered non-aromatic enols | Formal [3+2] Cycloaddition | Pyrroline-annulated heterocycles | nih.gov |

| Ru complex | 2,3-Diphenyl-2H-azirine | Dipropargyl ether | [3+2+2] Cycloaddition | Fused heterocyclic system | oup.com |

| Au complex | 3-Phenyl-2H-azirine | Ynamide | [3+2] Cycloaddition | Nitrogen-containing heterocycle | oup.com |

Influence of the Chloromethyl and Phenyl Groups on Cycloaddition Regio- and Stereochemistry

The substituents on the 2H-azirene ring play a critical role in determining the outcome of cycloaddition reactions. In this compound, the phenyl group at the C3 position and the chloromethyl group at the C2 position exert significant electronic and steric effects.

Electronic Effects: The phenyl group at C3 is conjugated with the C=N double bond, influencing its electronic properties. Its electron-withdrawing nature can enhance the dienophilic character of the azirine in aza-Diels-Alder reactions. In transition metal-catalyzed reactions that proceed through ring opening, the phenyl group stabilizes intermediates, such as vinyl nitrenes or nitrile ylides, thereby influencing the reaction pathway.

Steric Effects: Both the phenyl and chloromethyl groups are sterically demanding. This steric hindrance influences the regiochemistry and stereochemistry of the cycloaddition. For example, in a Diels-Alder reaction, the diene will preferentially approach the less hindered face of the azirine ring. nih.gov Computational analyses suggest that the energetic penalty associated with the deformation of the azirine ring is a primary factor contributing to the observed selectivity. nih.gov The stereochemistry of the final product is often dictated by the kinetically favored approach of the reactants, which aims to minimize steric repulsion between the substituents. nih.govresearchgate.net

The interplay of these electronic and steric factors dictates the regio- and stereochemical outcome. For instance, in 1,3-dipolar cycloadditions involving nitrile ylides generated from azirines, the substituents guide the orientation of the dipole as it adds to the dipolarophile, leading to specific regioisomers.

Rearrangement and Isomerization Processes

Beyond cycloadditions, this compound is susceptible to a variety of rearrangement and isomerization reactions, driven by the release of ring strain. These transformations can be induced thermally, photochemically, or by catalysts.

Thermal and Photochemical Rearrangements Leading to Rearrangement Products

Photochemical Rearrangements: The photolysis of 2H-azirines is a well-established method for generating nitrile ylides. researchgate.net This process involves the cleavage of the weakest bond in the ring, the C2-C3 single bond. For this compound, irradiation would lead to a nitrile ylide intermediate. This highly reactive 1,3-dipole can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. nih.govresearchgate.net In the absence of a trapping agent, the nitrile ylide can undergo other transformations, including intramolecular cyclization or rearrangement. A novel photochemical rearrangement has been observed for 2-hydroxymethyl-2H-azirine derivatives, which afford N-vinylimines via a 1,4-substituent shift. rsc.org

Thermal Rearrangements: In contrast to photochemical reactions, the thermal decomposition of 2H-azirines typically proceeds via cleavage of the C2-N bond to form a vinyl nitrene intermediate. researchgate.net The thermal rearrangement of 2,3-diphenyl-2H-azirene at high temperatures (250 °C) yields a complex mixture of products, including 2-phenylindole, tetraphenylpyrrole, and triphenylimidazole, demonstrating the diverse reaction pathways available to the vinyl nitrene intermediate. rsc.org The specific products formed from this compound would depend on the reaction conditions and the subsequent fate of the resulting vinyl nitrene.

Catalyst-Mediated Isomerizations and Ring Expansion Reactions

Catalysts can promote the isomerization and ring expansion of 2H-azirines under milder conditions than thermal or photochemical methods. organic-chemistry.orgnih.govorganic-chemistry.org Both Lewis acids and transition metals are effective in facilitating these transformations.

Rhodium(II) and Iron(II) compounds have been shown to catalyze the isomerization of isoxazoles into 2H-azirines. organic-chemistry.orgnih.gov The reverse process, the catalyst-mediated rearrangement of 2H-azirines, is also a powerful synthetic tool. For example, 2-carbonyl-2H-azirines can be isomerized to isoxazoles, particularly if the isoxazole (B147169) is thermodynamically more stable. researchgate.net Nickel(II) catalysts can be used in reactions with 1,3-dicarbonyl compounds to expand the azirine ring to a pyrrole ring. researchgate.net Similarly, base-mediated reactions of 2-acyloxy-2H-azirines with nucleophiles can lead to highly substituted oxazoles through a cascade of substitution and ring expansion. acs.org Brønsted acids like HClO₄ can also promote the ring-opening and annulation of 2H-azirines with thioamides to synthesize thiazoles, a transformation usually requiring a metal catalyst. rsc.org

Summary of Catalyst-Mediated Ring Expansions:

| Catalyst/Reagent | Azirine Type | Co-reactant | Product Heterocycle | Ref |

| Ni(acac)₂ | 2-Carbonyl-2H-azirines | 1,3-Diketones | Pyrroles | researchgate.net |

| Base (e.g., DBU) | 2-Acyloxy-2H-azirines | N- or O-Nucleophiles | Oxazoles | acs.org |

| HClO₄ | 2H-Azirines | Thioamides | Thiazoles | rsc.org |

Intramolecular Cyclizations and Transpositions of 2H-Azirine Derivatives

The substituents on the 2H-azirine ring can participate in intramolecular reactions, leading to the formation of fused or bridged heterocyclic systems. nih.gov The chloromethyl group in this compound is a key functional handle for such transformations. As an electrophilic site, the chloromethyl group can be attacked by a nucleophile tethered to another part of the molecule, initiating an intramolecular cyclization.

The synthesis of 2H-azirines can be achieved through the iodine-mediated oxidative cyclization of enamines. organic-chemistry.org The resulting azirines can then be subjected to further transformations. For instance, palladium-catalyzed rearrangement of the synthesized 2H-azirines can lead to indoles. organic-chemistry.org This highlights how the azirine ring can act as a temporary structure that facilitates the formation of more complex, fused heterocyclic systems through a sequence of cyclization and rearrangement. The specific nature of intramolecular reactions for this compound would depend on the design of the substrate and the reaction conditions employed to trigger the desired cyclization or transposition event.

Electrophilic and Nucleophilic Behavior of the Azirine Moiety in this compound

The reactivity of the 2H-azirine ring system is fundamentally dictated by its unique structural and electronic properties. The significant ring strain, estimated to be around 109 kJ mol⁻¹, renders the molecule highly reactive and predisposed to reactions that relieve this strain. core.ac.ukresearchgate.netrsc.org The 2H-azirine moiety possesses a dual chemical nature, capable of acting as both an electrophile and a nucleophile. core.ac.ukresearchgate.net In the specific case of this compound, this reactivity is modulated by the electronic and steric effects of its substituents.

The molecule features two primary centers of reactivity: the electrophilic C(2) carbon of the carbon-nitrogen double bond and the nucleophilic nitrogen atom with its lone pair of electrons. core.ac.ukresearchgate.net The inherent strain in the three-membered ring significantly enhances the electrophilic character of the C=N bond compared to that of a standard imine, making it highly susceptible to nucleophilic attack. researchgate.net Conversely, the nitrogen's lone pair allows the azirine to engage with various electrophiles. core.ac.uk

Electrophilic Character and Reactions with Nucleophiles

The trigonal carbon atom of the 2H-azirine ring is a prominent electrophilic center. core.ac.ukresearchgate.net The driving force for reactions at this site is the substantial release of energy upon conversion of the strained, unsaturated 2H-azirine ring to a more stable, saturated aziridine (B145994) ring. core.ac.uk In this compound, the electron-withdrawing nature of the chloromethyl group at the C(2) position is expected to further enhance the electrophilicity of this carbon, making it even more susceptible to nucleophilic addition.

The general mechanism involves the attack of a nucleophile on the C(2) carbon, leading to the formation of an aziridine adduct. core.ac.ukmdpi.com The stereochemistry of this addition is often directed by steric hindrance; the nucleophile typically attacks from the least hindered face of the azirine ring. researchgate.net

The stability of the resulting aziridine intermediate is highly dependent on the nature of the nucleophile and the substituents on the ring. core.ac.uk In many cases, these primary adducts are stable and can be isolated. core.ac.uk However, they can also be transient intermediates that undergo subsequent ring-opening reactions, either across the C-C or C-N bond, to yield a variety of acyclic products or rearrange into other heterocyclic systems. core.ac.ukmdpi.com A wide range of nucleophiles have been shown to react with the 2H-azirine core.

| Nucleophile Type | Examples | Primary Product | Potential Final Products | Reference |

|---|---|---|---|---|

| O-Nucleophiles | Alcohols (e.g., Methanol), Carboxylic Acids, Lactates | Aziridine Adduct | α-Aminoacetals, α-Aminoketones, Amides | core.ac.ukmdpi.com |

| N-Nucleophiles | Amines (Primary, Secondary), Hydrazine, Formamidine, Guanidine | Aziridine Adduct | Stable Aziridines, Diamines, Triazines, Pyrimidines | core.ac.ukmdpi.com |

| C-Nucleophiles | Grignard Reagents, Organolithium Reagents, Enolates, Ynamines | Aziridine Adduct | Stable Aziridines, Pyrroles, Open-Chain Compounds | core.ac.ukmdpi.com |

| S-Nucleophiles | Thiols | Aziridine Adduct | Thio-substituted Aziridines | researchgate.net |

| Hydrides | Complex Metal Hydrides (e.g., NaBH₄) | Aziridine Adduct | Aziridines | researchgate.net |

Nucleophilic Character and Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the 2H-azirine molecule. core.ac.ukresearchgate.net This allows the azirine ring to interact with electrophiles. Reactions with protic acids, for instance, typically begin with the protonation of the nitrogen atom. core.ac.uk This initial protonation activates the azirine ring, making it significantly more electrophilic and priming it for subsequent attack by a nucleophile, which can be the conjugate base of the acid.

For example, the reaction of 3-phenyl-2H-azirine with various carboxylic acids proceeds via initial N-protonation. core.ac.uk This is followed by a nucleophilic attack from the carboxylate anion, which ultimately leads to the cleavage of the aziridine intermediate to form amide products. core.ac.uk In this compound, while the electron-withdrawing chloromethyl group might slightly diminish the basicity of the nitrogen, the lone pair remains available to participate in such reactions.

| Electrophile | Reaction Pathway | Product Type | Reference |

|---|---|---|---|

| Acids (e.g., Benzoic Acid) | 1. Protonation at the ring nitrogen. 2. Nucleophilic attack by the conjugate base. 3. Ring-opening of the aziridine intermediate. | Amides | core.ac.uk |

| Perchlorates (e.g., Pyridine Perchlorate) | Addition to the nitrogen atom. | Stable Aziridinium Adducts | core.ac.uk |

In addition to acting as a simple Lewis base, the π-system of the C=N bond, combined with the high ring strain, allows 2H-azirines to function as potent dienophiles and dipolarophiles in cycloaddition reactions. core.ac.ukresearchgate.net Photochemical excitation can also lead to the cleavage of the C-C bond, generating nitrile ylides, which are highly reactive 1,3-dipoles that readily engage with electron-deficient alkenes. rsc.orgresearchgate.net This reactivity highlights the versatile role of the azirine ring as a reactive intermediate in the synthesis of more complex heterocyclic structures. nih.gov

Mechanistic Elucidations and Theoretical Investigations

Computational Chemistry Approaches for Reaction Mechanism Studies

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of 2H-azirine reactivity. By modeling the potential energy surfaces, researchers can map out reaction pathways, characterize fleeting intermediates, and predict the selectivity of various transformations.

Density Functional Theory (DFT) has been widely applied to study the reaction mechanisms of 2H-azirines, offering a balance between computational cost and accuracy. DFT calculations are crucial for understanding the competition between the two primary photochemical ring-opening pathways: the cleavage of the C-C bond to form a nitrile ylide and the cleavage of the C-N bond to yield a vinyl nitrene. publish.csiro.au

For 2H-azirines substituted with a phenyl group at the 3-position, DFT studies help to rationalize the observed reactivity. The phenyl group can conjugate with the developing transient species, influencing the stability of both the nitrile ylide and the vinyl nitrene intermediates. The presence of a chloromethyl group at the 2-position introduces both steric and electronic effects that further modulate the reaction pathways. DFT calculations have been used to support the characterization of nitrile ylides formed from 3-methyl-2-phenyl-2H-azirine in solution and in argon matrices. publish.csiro.auresearchgate.net

Furthermore, DFT calculations are instrumental in explaining the regioselectivity of reactions, such as the ring-opening of 2H-azirines by phenols and naphthols, by mapping the energies of intermediates and transition states for different potential pathways. acs.org In studies of related 2-halo-2H-azirines, DFT calculations (specifically using the M06-2X functional) have helped to elucidate the mechanism of reactions with NH-azoles, suggesting a cascade pathway. researchgate.netresearchgate.net These computational models provide a framework for predicting how the electronic nature of substituents—such as the electron-withdrawing chloromethyl group—governs the selectivity between C-C and C-N bond cleavage. It has been theorized that electron-withdrawing groups on the azirine moiety can facilitate C-N bond cleavage. publish.csiro.au

Table 1: Representative DFT Functionals Used in 2H-Azirine Studies

| Functional | Common Application |

|---|---|

| B3LYP | Characterization of ground-state structures and photoproducts in matrix isolation studies. conicet.gov.arresearchgate.net |

| M06-2X | Calculation of reaction pathways and mechanisms, particularly for cascade reactions. researchgate.net |

| CASSCF | Investigation of excited states and photochemical reaction mechanisms. nsf.gov |

| TD-DFT | Calculation of electronic transitions to support transient absorption spectra from laser flash photolysis. publish.csiro.au |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for studying reaction dynamics. Complete Active Space Self-Consistent Field (CASSCF) calculations, for instance, have been employed to investigate the excited states of 2H-azirines. researchgate.net These studies reveal the complex interplay of different electronic states (e.g., nπ* and ππ* states) upon photoexcitation.

For 3-phenyl-2H-azirine, ab initio calculations suggest that upon excitation, the molecule can decay through different pathways. researchgate.net One pathway may lead to the formation of a nitrile ylide via an internal conversion from an excited state to the ground state, while another can lead to a vinyl nitrene. researchgate.net The dynamics simulations based on these calculations can reproduce the fast formation of ylides observed experimentally. researchgate.net These high-level calculations are critical for understanding the ultrafast processes that occur immediately following light absorption and for mapping the potential energy surfaces that guide the molecule from its excited state back to the ground state via different product channels.

A central goal of computational studies is the characterization of transition states and intermediates, which are often too short-lived to be observed directly by experimental means. Calculations provide detailed information about the geometry, energy, and vibrational frequencies of these transient species.

Spectroscopic Probes for Transient Species in Azirine Reactivity

To experimentally validate the predictions from computational studies, specialized spectroscopic techniques are required to detect and characterize the highly reactive, short-lived intermediates involved in 2H-azirine chemistry.

Laser Flash Photolysis (LFP) is a powerful technique for studying the kinetics and spectra of transient species with lifetimes in the nanosecond to millisecond range. In the context of 2-(Chloromethyl)-3-phenyl-2H-azirene, LFP allows for the direct observation of the nitrile ylide and vinyl nitrene intermediates generated upon photochemical ring opening.

Studies on the closely related 3-methyl-2-phenyl-2H-azirine have shown that the photochemistry is wavelength-dependent. publish.csiro.au LFP experiments using a 266 nm laser generate the corresponding nitrile ylide, which exhibits a transient absorption with a maximum (λmax) around 340 nm and a lifetime of 14 microseconds in acetonitrile. publish.csiro.auresearchgate.net In contrast, excitation at a longer wavelength (308 nm) leads to the formation of a triplet vinyl nitrene, characterized by a transient absorption at approximately 440 nm. researchgate.netnih.gov Similarly, LFP of 3-(4-biphenylyl)-2H-azirine allowed for the direct detection of the nitrile ylide and the determination of its reaction rate constants with various reagents. researchgate.net These experiments provide invaluable kinetic data and confirm the dual-pathway nature of azirine photochemistry.

Table 2: Transient Species from Photolysis of Phenyl-Substituted 2H-Azirines

| Precursor | Excitation Wavelength (nm) | Transient Species | Absorption Max (λmax) | Lifetime |

|---|---|---|---|---|

| 3-methyl-2-phenyl-2H-azirine | 266 | Nitrile Ylide | ~340 nm | 14 µs |

| 3-methyl-2-phenyl-2H-azirine | 308 | Triplet Vinyl Nitrene | ~440 nm | - |

Cryogenic matrix isolation is a technique where reactive molecules are trapped in an inert solid matrix (typically argon or nitrogen) at very low temperatures (around 10 K). This method effectively immobilizes transient species, allowing for their characterization using techniques like Fourier-Transform Infrared (FTIR) spectroscopy. uc.pt

For 2H-azirines, matrix isolation allows for the trapping and spectroscopic identification of the primary photoproducts. For example, upon UV irradiation (λ = 254 nm) of 3-methyl-2-phenyl-2H-azirine isolated in an argon matrix, the resulting nitrile ylide can be stabilized and its IR spectrum recorded. publish.csiro.auresearchgate.net The experimental spectrum can then be compared with the vibrational frequencies calculated using DFT, providing definitive structural confirmation. publish.csiro.au In contrast, irradiation at longer wavelengths (>300 nm) in a cryogenic matrix has been shown to produce a ketenimine, which is presumed to form from the vinyl nitrene intermediate. publish.csiro.aunih.gov Studies on (Z)-3-azido-3-methoxycarbonyl-2-chloro-acrylophenone, which forms a 2H-azirine as a primary photoproduct, have utilized matrix isolation to track the subsequent photoisomerization to an oxazole (B20620). conicet.gov.arresearchgate.net This technique is thus indispensable for distinguishing between different reaction pathways and characterizing the structure of otherwise elusive intermediates.

Stereoelectronic Effects and Reaction Selectivity

The reactivity of the 2H-azirine ring is profoundly influenced by the electronic and steric nature of its substituents. In this compound, the combined effects of the phenyl and chloromethyl groups are crucial in determining the selectivity of its reactions.

Influence of Phenyl and Chloromethyl Substituents on Electronic Structure, Reactivity, and Selectivity

The electronic character of the this compound molecule is a composite of the inductive and resonance effects of its two key substituents. The phenyl group, attached to the C3 position of the azirene ring, is capable of engaging in π-system electron delocalization. This interaction can stabilize adjacent positive charges or radical intermediates, thereby influencing reaction pathways that involve such species.

Conversely, the chloromethyl group at the C2 position is primarily characterized by its strong electron-withdrawing inductive effect, stemming from the high electronegativity of the chlorine atom. nih.gov This effect significantly modulates the electron density of the azirene ring, rendering the C2 carbon more electrophilic and susceptible to nucleophilic attack. The interplay between the electron-donating potential of the phenyl group and the electron-withdrawing nature of the chloromethyl group creates a unique digital push-pull system that is central to the molecule's reactivity and the selectivity of its transformations. nih.govmdpi.com

Table 1: Electronic Influence of Substituents on this compound

| Substituent | Position | Primary Electronic Effect | Consequence on Reactivity and Selectivity |

|---|---|---|---|

| Phenyl | C3 | Resonance (π-electron delocalization) | Stabilizes intermediates; directs regioselectivity in ring-opening and cycloaddition reactions. |

| Chloromethyl | C2 | Inductive Effect (-I) | Increases electrophilicity of C2; activates the molecule for nucleophilic attack. nih.gov |

Steric and Electronic Factors Governing Regio- and Stereochemical Outcomes

The regio- and stereochemical outcomes of reactions involving this compound are dictated by a delicate balance of steric hindrance and electronic preferences. nih.govresearchgate.net The bulky phenyl group imposes significant steric constraints, preferentially directing incoming reagents to the less hindered face of the azirene ring, thus controlling the stereochemistry of the products.

From an electronic standpoint, the regioselectivity is heavily influenced by the polarization of the azirene's C=N bond and the electrophilicity of the C2 carbon. The electron-withdrawing chloromethyl group enhances the electrophilic character of the C2 position, making it a prime target for nucleophiles. However, the reaction's course can also proceed via the formation of intermediates like vinyl nitrenes or azomethine ylides, whose stability and subsequent reactions are governed by the electronic nature of both substituents. For instance, the phenyl group can stabilize a developing positive charge on the C3 carbon during a ring-opening process, favoring pathways that lead to specific regioisomers. researchgate.net This competition between different reaction pathways is a key determinant of the final product distribution. researchgate.netrsc.org

Table 2: Factors Influencing Reaction Outcomes

| Factor | Influence on Regiochemistry | Influence on Stereochemistry |

|---|---|---|

| Steric Effects (e.g., bulky phenyl group) | Can direct nucleophilic attack to the less sterically crowded C2 position. | Favors attack from the less hindered face of the azirene plane, leading to specific stereoisomers. researchgate.net |

| Electronic Effects (e.g., -I of chloromethyl) | Enhances electrophilicity at C2, making it the preferred site for nucleophilic addition. nih.gov | Electronic interactions in the transition state can favor the formation of one stereoisomer over another. rsc.org |

Role of Catalysts and Additives in Directing Reaction Pathways

The inherent reactivity of this compound can be further modulated and channeled towards specific reaction pathways through the use of catalysts and additives. Lewis acids, for example, can coordinate to the nitrogen atom of the azirene ring or the chlorine atom of the chloromethyl group. This coordination enhances the electrophilicity of the molecule, activating it for ring-opening reactions or facilitating nucleophilic attack under milder conditions.

Transition metal catalysts can also play a pivotal role in directing the reactivity of this strained heterocycle. For instance, palladium or copper catalysts could potentially mediate cross-coupling reactions at the C-Cl bond of the chloromethyl group. Furthermore, rhodium or copper catalysts are known to catalyze reactions of related strained rings, such as the formation of ylides or participation in cycloaddition reactions. The choice of catalyst and reaction conditions can therefore be a powerful tool to override inherent selectivity and access products that are not obtainable through purely thermal or uncatalyzed pathways. researchgate.netnih.gov

Table 3: Potential Catalytic Strategies and Their Effects

| Catalyst/Additive Type | Plausible Mode of Action | Potential Outcome |

|---|---|---|

| Lewis Acids (e.g., BF₃, AlCl₃) | Coordination to nitrogen or chlorine, increasing electrophilicity. | Facilitation of nucleophilic ring-opening or substitution reactions. |

| Transition Metals (e.g., Pd, Cu, Rh) | Oxidative addition, formation of metal-complexed intermediates (e.g., ylides). | Enabling cross-coupling reactions, controlling stereoselectivity in cycloadditions, or directing specific bond formations. researchgate.net |

Synthetic Applications and Transformations in Organic Synthesis

Construction of Nitrogen-Containing Heterocycles from 2H-Azirine Precursors

The strained azirine ring can be cleaved and rearranged to form various nitrogen-containing heterocycles. The substitution pattern on the azirine ring directs the outcome of these transformations.

In general, 2H-azirines substituted with a vinyl group at the 2-position are known to undergo thermal or metal-catalyzed rearrangements to form pyrroles. nih.gov Similarly, 2H-azirines bearing hydrazonomethyl or iminomethyl groups can be converted into pyrazoles. nih.gov However, a review of the scientific literature indicates a lack of specific examples detailing the transformation of 2-(Chloromethyl)-3-phenyl-2H-azirene into either pyrrole (B145914) or pyrazole (B372694) derivatives. The chloromethyl group does not fit the typical substitution patterns required for these specific rearrangements.

The synthesis of oxazoles and isoxazoles from 2H-azirines is a well-documented process, typically involving precursors with a carbonyl substituent at the C-2 position. nih.gov For instance, 2-acyl-2H-azirines can isomerize to form oxazoles. researchgate.net The photochemical rearrangement of a compound like 2-benzoyl-3-phenyl-2H-azirine can yield a diphenylisoxazole. researchgate.net One study describes the synthesis of a more complex molecule, 2-(Chloromethyl)-5-(3-phenyl-2H-azirin-2-yl)oxazole, but in this case, the 2H-azirine moiety is a substituent on a pre-formed oxazole (B20620), and the starting material was not this compound. nih.govmdpi.com There are no specific documented methods for the direct conversion of this compound into oxazole or isoxazole (B147169) rings.

The synthesis of complex heterocyclic systems such as indoles and quinolines can sometimes involve 2H-azirine intermediates. For example, the reaction of certain 2H-azirines with arynes has been developed as a selective approach to synthesize 3-substituted indoles. nih.gov However, the literature does not provide specific instances of using this compound as a precursor for the synthesis of either indoles or quinolines.

The high reactivity of the 2H-azirine ring makes it a candidate for participating in cycloaddition or rearrangement cascades to form fused polycyclic systems. For instance, the isomerization of 5-(2H-azirin-2-yl)oxazoles can lead to the formation of 4H-pyrrolo[2,3-d]oxazoles. mdpi.com While this demonstrates the potential of the azirine scaffold, there is no specific research detailing the application of this compound in the construction of other fused or polycyclic heterocyclic systems.

Synthesis of Functionalized Acyclic Compounds

Beyond ring-forming reactions, the ring-opening of 2H-azirines can be exploited to produce functionalized acyclic molecules.

3-Amino-2H-azirines have been studied as building blocks in peptide synthesis, reacting with N-protected amino acids. nih.gov These reactions involve the nucleophilic attack on the azirine ring, leading to ring-opened amide products. While these examples highlight the potential for creating functionalized amino compounds from the azirine core, there is a lack of specific studies on the stereoselective preparation of functionalized amino compounds derived directly from the ring-opening of this compound.

Formation of α,β-Unsaturated Oximes

The transformation of 2H-azirines into α,β-unsaturated oximes represents a significant synthetic application, leveraging the inherent ring strain of the azirine heterocycle. While direct conversion of this compound is not extensively documented, the reaction can be conceptualized based on the known reactivity of 2H-azirines with nucleophiles.

The proposed mechanism involves an initial nucleophilic attack of a hydroxylamine (B1172632) derivative on the C=N bond of the azirine ring. This addition reaction is facilitated by the high ring strain of the 2H-azirine, which is relieved upon ring opening. The resulting intermediate, a substituted aziridine (B145994), is unstable and undergoes a ring-opening reaction. Subsequent elimination and rearrangement processes lead to the formation of the thermodynamically more stable α,β-unsaturated oxime. The reaction pathway is outlined below:

Nucleophilic Addition: Hydroxylamine attacks the electrophilic carbon of the C=N double bond of the this compound.

Ring Opening: The resulting aziridine intermediate undergoes cleavage of the C-C bond.

Proton Transfer and Elimination: A series of proton transfers and the elimination of a chloride ion leads to the final α,β-unsaturated oxime product.

This transformation provides a route to functionalized oximes, which are themselves versatile intermediates in organic synthesis, with applications in the preparation of pyridines and other nitrogen-containing heterocycles. semanticscholar.org

Preparation of Vinyl Tetrazoles

Vinyl tetrazoles are an important class of compounds with applications in medicinal chemistry and materials science. The synthesis of these heterocycles can be achieved using this compound as a starting material. This process is conceptually based on the synthesis of 2-halo-2-(1H-tetrazol-5-yl)-2H-azirines from haloazidoalkenes. researchgate.net

The key steps in this transformation are:

Formation of a Vinyl Azide (B81097) Intermediate: The reaction is initiated by the substitution of the chloride in this compound with an azide ion, typically from a source like sodium azide or trimethylsilyl (B98337) azide. organic-chemistry.org This nucleophilic substitution is followed by a ring-opening of the azirine, which is driven by the release of ring strain, to form a vinyl azide intermediate.

Intramolecular Cyclization: The vinyl azide intermediate then undergoes an intramolecular [3+2] cycloaddition, where the azide functional group reacts with the nitrile group. This cyclization results in the formation of the stable tetrazole ring.

Table 1: Key Intermediates in the Synthesis of Vinyl Tetrazoles

| Step | Intermediate | Description |

| 1 | Vinyl Azide | Formed via nucleophilic substitution of the chloride followed by ring-opening of the azirine. |

| 2 | Vinyl Tetrazole | The final product, formed through intramolecular [3+2] cycloaddition of the vinyl azide. |

Role of the Chloromethyl Group in Tandem Reactions and Cascade Processes

The presence of the chloromethyl group alongside the strained azirine ring in this compound allows for the design of tandem and cascade reactions, where multiple bonds are formed in a single synthetic operation.

The chloromethyl group can act as an electrophilic trigger for intramolecular cyclization reactions. In a hypothetical tandem reaction, the azirine ring could first react with a bifunctional nucleophile. For instance, a nucleophile containing a hydroxyl or amino group could add across the C=N bond of the azirine. This initial reaction would tether the nucleophile to the molecule, positioning it for a subsequent intramolecular reaction.

The newly introduced nucleophilic group can then attack the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new heterocyclic ring. The size of the newly formed ring would depend on the length of the tether in the bifunctional nucleophile. This strategy allows for the construction of complex polycyclic systems in a highly efficient manner.

The high ring strain of the 2H-azirine ring (estimated to be over 170 kJ mol⁻¹) and the reactivity of the C-Cl bond can be exploited in concert to drive cascade reactions. core.ac.uk Nucleophilic attack on the C=N bond is highly favorable as it relieves ring strain. core.ac.uk

A cascade sequence could be initiated by the addition of a nucleophile to the azirine's C=N bond. This would lead to a ring-opened intermediate, which still contains the reactive chloromethyl group. This intermediate could then be trapped by another nucleophile, or it could undergo an intramolecular reaction. For example, the reaction of 2-halo-2H-azirines with 1,2-phenylenediamine leads to the formation of quinoxalines in high yield. core.ac.uk This reaction proceeds via an initial halide displacement, followed by nucleophilic addition to the imine and subsequent ring-opening and cyclization.

Development of Chiral Building Blocks and Enantioselective Transformations

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. This opens up possibilities for its use in asymmetric synthesis.

The development of methods for the asymmetric synthesis of 2H-azirines has been a significant area of research. nih.gov Strategies such as the asymmetric Neber reaction, catalyzed by chiral organocatalysts, have been successfully employed to produce chiral 2H-azirines with high enantioselectivity. rsc.org Another approach is the kinetic resolution of racemic 2H-azirines, which allows for the separation of enantiomers. chemrxiv.org

Once a chiral, enantiopure form of this compound is obtained, it can serve as a valuable chiral building block. The stereochemistry at the C2 position can direct the stereochemical outcome of subsequent reactions. For example, in nucleophilic addition reactions to the C=N bond, the incoming nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of a chiral aziridine with high diastereoselectivity. These chiral aziridines can then be converted into a variety of other chiral molecules, such as amino alcohols and other functionalized amine derivatives, with the stereochemistry controlled by the initial azirine. researchgate.net

Table 2: Approaches to Chiral 2H-Azirines

| Method | Description | Key Features |

| Asymmetric Neber Reaction | Cyclization of ketoxime derivatives using a chiral catalyst. | Provides direct access to enantiomerically enriched 2H-azirines. rsc.org |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other unreacted. | Allows for the separation of enantiomers from a racemic mixture. chemrxiv.org |

| Chiral Auxiliary Approach | Use of a chiral auxiliary to direct the stereochemical outcome of the azirine formation. | The auxiliary is typically removed in a subsequent step. |

Derivatization to Enantiopure Intermediates

The strategic derivatization of this compound into enantiopure intermediates represents a significant avenue in asymmetric synthesis, enabling the production of chiral building blocks for various applications. While direct enantioselective transformations of this specific azirene are not extensively documented in publicly available research, the principles of asymmetric synthesis involving analogous 2H-azirines provide a framework for achieving enantioselectivity. These methods primarily rely on the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of reactions at the electrophilic C=N bond or through nucleophilic substitution at the chloromethyl group.

The inherent reactivity of the strained 2H-azirine ring and the presence of a leaving group on the C2-substituent make this compound a versatile precursor for generating stereocenters. Enantiopure intermediates can be theoretically accessed through several key strategies, including catalytic asymmetric nucleophilic additions, diastereoselective reactions with chiral auxiliaries, and kinetic resolutions.

Catalytic Asymmetric Nucleophilic Additions:

One of the most powerful strategies for the synthesis of chiral aziridines from 2H-azirines involves the use of chiral metal complexes as catalysts for the addition of nucleophiles. jchemlett.com For instance, chiral N,N'-dioxide/Cu(II) complexes have been successfully employed to catalyze the asymmetric addition of tertiary carbon nucleophiles to 2H-azirines, affording chiral aziridines with high yields and excellent enantiomeric purity under mild conditions. jchemlett.com This approach could be adapted to this compound, where a suitable nucleophile attacks the imine bond, creating a new stereocenter. The enantioselectivity is dictated by the chiral environment created by the metal-ligand complex.

Similarly, copper(I) catalysts with chiral ligands such as (R)-DIPA-MeO-BIPHEP or (R)-DTBM-SEGPHOS have been utilized in the decarboxylative Mannich reaction between α,α-disubstituted cyanoacetic acids and various 2H-azirines. jchemlett.com This reaction generates adjacent chiral tetrasubstituted and acyclic quaternary stereocenters with good to high yields, diastereoselectivity, and enantioselectivity. jchemlett.com The application of such catalytic systems to this compound could potentially lead to the formation of highly functionalized, enantiopure aziridine intermediates.

Another notable example is the enantioselective aza-benzoin reaction of aldehydes with 2H-azirines, catalyzed by a chiral N-heterocyclic carbene. jchemlett.com This method has been shown to produce a variety of optically active aziridines in good to excellent yields and with high enantioselectivities. jchemlett.com

Diastereoselective Reactions with Chiral Auxiliaries:

An alternative approach to introduce chirality is through the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the 2H-azirine molecule, directing the stereochemical course of a subsequent reaction to produce a diastereomerically enriched product. The auxiliary is then removed to yield the desired enantiopure intermediate. While specific examples involving this compound are scarce, the general principle is well-established in asymmetric synthesis.

Enantioselective Protonation:

A more recent strategy that could be conceptually applied is the enantioselective protonation of a catalytically generated prochiral enamine. This method has been used for the synthesis of chiral vicinal chloroamines, which can then be converted to aziridines. nih.gov This approach could potentially be adapted to generate chiral intermediates from precursors related to this compound.

The table below summarizes potential catalytic systems and reaction types that could be explored for the derivatization of this compound to enantiopure intermediates, based on analogous reactions with other 2H-azirines.

| Catalyst/Reagent System | Reaction Type | Potential Product | Enantioselectivity (reported for analogues) |

| Chiral N,N'-dioxide/Cu(II) complex | Asymmetric nucleophilic addition | Chiral aziridine with a new stereocenter | High |

| Copper(I) with (R)-DIPA-MeO-BIPHEP or (R)-DTBM-SEGPHOS | Asymmetric decarboxylative Mannich reaction | Chiral aziridine with adjacent stereocenters | High |

| Chiral N-heterocyclic carbene | Enantioselective aza-benzoin reaction | Optically active aziridine-alkanol | High |

| Chiral Brønsted acids | Enantioselective protonation (of related enamines) | Chiral aziridine precursor | High |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Azirines

A significant hurdle in the widespread application of halogenated azirines, including 2-(chloromethyl)-3-phenyl-2H-azirene, is the limited availability of efficient and environmentally benign synthetic methods. Current strategies often rely on harsh reagents and produce significant waste. Future research must prioritize the development of novel, sustainable synthetic routes.

Key Research Objectives:

Flow Chemistry Approaches: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound from readily available precursors would be a major advancement.

Photochemical and Electrochemical Methods: These techniques can provide access to highly reactive intermediates under mild conditions, potentially leading to more efficient and selective azirination reactions.

Catalytic Methods: The development of catalytic systems, particularly those based on earth-abundant metals, for the synthesis of halogenated azirines would represent a significant step towards sustainability.

Challenges:

The inherent instability of the 2H-azirine ring system poses a significant challenge for any synthetic methodology.

Achieving high regioselectivity and stereoselectivity in the synthesis of substituted halogenated azirines is a non-trivial task.

The development of truly "green" methodologies requires the use of non-toxic solvents and reagents, which may not always be compatible with the required reaction conditions.

Expanding the Scope of Reactivity and Transformations of this compound

The reactivity of this compound is anticipated to be multifaceted, owing to the presence of both the strained azirine ring and the reactive chloromethyl substituent. A thorough investigation into its reaction scope is crucial for its establishment as a versatile synthetic building block.

Potential Transformations to Explore:

| Reaction Type | Reagent/Conditions | Expected Product |

| Nucleophilic Substitution | Azides, Amines, Thiols | Azidomethyl, aminomethyl, and thiomethyl substituted azirines |

| Ring-Opening Reactions | Acids, Lewis Acids | Functionalized vinyl azides or other acyclic compounds |

| Cycloaddition Reactions | Dienes, Dipolarophiles | Novel heterocyclic scaffolds |

| Radical Reactions | Radical Initiators | Functionalization at the chloromethyl position or ring-opening |

Challenges:

Controlling the chemoselectivity of reactions, particularly in directing reactivity towards either the chloromethyl group or the azirine ring, will be a key challenge.

The high reactivity of the azirine ring can lead to undesired side reactions and polymerization.

Predicting the outcome of reactions can be difficult due to the complex interplay of electronic and steric effects.

Advanced Mechanistic Investigations and Predictive Computational Modeling

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for the rational design of new synthetic methods and applications. Advanced mechanistic studies, combining experimental and computational approaches, are essential.

Areas for Investigation:

Reaction Intermediates: The identification and characterization of transient intermediates, such as vinyl nitrenes or nitrile ylides, in the reactions of this compound.

Transition State Analysis: Computational modeling can provide valuable insights into the transition state geometries and activation energies of key reaction steps, aiding in the prediction of reaction outcomes and the design of more efficient catalysts.

Solvent and Substituent Effects: A systematic study of how solvent polarity and the electronic nature of substituents on the phenyl ring influence the reactivity and stability of the azirine ring.

Challenges:

The short-lived nature of many of the intermediates involved in azirine chemistry makes their experimental detection and characterization challenging.

Accurate computational modeling of these highly strained and reactive systems requires sophisticated theoretical methods and significant computational resources.

Design of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound, enabling highly selective and efficient transformations that are difficult to achieve through conventional stoichiometric methods.

Future Directions in Catalysis:

Enantioselective Catalysis: The development of chiral catalysts for the enantioselective synthesis and transformation of this compound would provide access to valuable chiral building blocks.

Photoredox Catalysis: The use of photoredox catalysis could enable novel transformations of the azirine ring under mild conditions.

Dual Catalysis: The combination of two different catalytic cycles could allow for tandem reactions, leading to the rapid construction of complex molecular architectures from simple starting materials.

Challenges:

The design of catalysts that can effectively control both the chemo- and stereoselectivity of reactions involving the bifunctional this compound is a significant challenge.

Catalyst deactivation due to the high reactivity of the azirine ring or the formation of inhibitory byproducts is a potential issue.

Exploration of New Synthetic Utilities in Complex Molecule Synthesis

The ultimate goal of studying this compound is to leverage its unique reactivity for the synthesis of complex and biologically relevant molecules. Its potential as a versatile building block in the synthesis of novel heterocycles, amino acids, and natural product analogues warrants thorough investigation.

Potential Applications:

Synthesis of Novel Heterocycles: The strained azirine ring can serve as a precursor to a wide variety of nitrogen-containing heterocycles through ring-opening and cycloaddition reactions.

Access to Unnatural Amino Acids: The functionalized azirine can be a valuable starting material for the synthesis of non-proteinogenic amino acids with unique side chains.

Target-Oriented Synthesis: The incorporation of the this compound motif into the synthesis of complex natural products or pharmaceutically active compounds could lead to the discovery of new bioactive molecules.

Challenges:

The integration of the often-unstable azirine moiety into multi-step synthetic sequences can be challenging.

The development of robust and reliable methods for the transformation of the azirine ring into the desired target structures is essential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-3-phenyl-2H-azirene, and how do reaction conditions influence yield and purity?